molecular formula C18H28N2P2 B1372110 (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline CAS No. 1107608-80-9

(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline

Número de catálogo: B1372110
Número CAS: 1107608-80-9
Peso molecular: 334.4 g/mol
Clave InChI: DRZBLHZZDMCPGX-FGZHOGPDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline is a chiral organophosphorus compound. It is a C2-symmetric P-stereogenic phosphine ligand, known for its stability and efficiency in various chemical reactions. This compound is particularly notable for its application in asymmetric catalysis, where it serves as a ligand to facilitate enantioselective transformations.

Análisis De Reacciones Químicas

(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Asymmetric Synthesis

(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline acts as a highly efficient chiral ligand in asymmetric catalysis. Its air stability allows it to function effectively under mild conditions without undergoing oxidation or epimerization. This property is crucial for maintaining enantioselectivity in reactions such as:

  • Hydrogenation Reactions : The ligand facilitates hydrogenation of various substrates with low catalyst loadings, yielding high turnover numbers (TONs). Studies have shown that reactions using this ligand can achieve outstanding enantioselectivities, making it invaluable in the synthesis of chiral compounds .
  • Cross-Coupling Reactions : The compound has been successfully employed in palladium-catalyzed cross-coupling reactions, where it enhances the selectivity and efficiency of forming carbon-carbon bonds. This application is particularly relevant in the pharmaceutical industry for synthesizing complex molecules .
Reaction TypeCatalyst TypeEnantioselectivityConditions
HydrogenationPdHighMild, air-stable conditions
Cross-CouplingPdHighVarious substrates

Medicinal Chemistry

2.1 Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of quinoxaline derivatives, including those incorporating this compound. Research indicates that quinoxaline-based compounds exhibit significant activity against various bacterial strains, including resistant strains like MRSA and VRE .

  • Mechanism of Action : The antimicrobial action is believed to stem from the quinoxaline nucleus's ability to interfere with bacterial cell wall synthesis and biofilm formation, which are critical factors in bacterial resistance mechanisms .

2.2 Anticancer Properties

Quinoxaline derivatives are also being explored for their anticancer properties. The compound has been synthesized into various derivatives that show promising results against different cancer cell lines:

  • Histone Deacetylase (HDAC) Inhibition : Compounds derived from this compound have demonstrated potent HDAC inhibitory activities, which are crucial in cancer therapy due to their role in regulating gene expression related to cell proliferation and survival .
  • Cytotoxicity Studies : In vitro studies have shown that these derivatives can induce apoptosis in cancer cells, making them potential candidates for drug development .
Activity TypeTarget Organism/Cell LineIC50 Value
AntimicrobialMRSA0.25 - 1 mg/L
AnticancerHepG-21.76 µM

Synthesis and Stability

The synthesis of this compound is relatively straightforward and can be performed under standard laboratory conditions without requiring highly specialized equipment. The compound's stability at ambient conditions makes it an attractive choice for both academic research and industrial applications.

Mecanismo De Acción

The mechanism by which (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with transition metals to form complexes that facilitate enantioselective reactions. The molecular targets and pathways involved include the activation of substrates through coordination with the metal center, leading to the desired stereoselective transformation .

Comparación Con Compuestos Similares

(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline is unique due to its high stability and efficiency as a chiral ligand. Similar compounds include:

These compounds share similar applications but differ in their stereochemistry and specific catalytic properties, making this compound a valuable addition to the toolkit of chiral ligands in asymmetric synthesis.

Actividad Biológica

(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline is a chiral phosphine ligand recognized for its stability and efficiency in asymmetric catalysis. While its primary applications are in synthetic chemistry, emerging research indicates potential biological activities that warrant further exploration. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₈N₂P₂
  • Molecular Weight : 334.38 g/mol
  • Structure : The compound possesses a C2-symmetric structure which enhances its effectiveness in coordinating with transition metals, crucial for catalytic reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of gold(III) complexes formed with this compound. For instance, one study synthesized two gold(III) complexes and evaluated their antiproliferative activities across various cancer cell lines. The results indicated promising cytotoxic effects with IC50 values ranging from 1.08 to 4.83 µM, particularly against triple-negative breast cancer (TNBC) cell lines like MDA-MB-468 .

CompoundCell LineIC50 (µM)
Gold(III) Complex 1MDA-MB-4681.51
Gold(III) Complex 2MDA-MB-4681.08
AuranofinMDA-MB-468Comparable

These findings suggest that the this compound ligand enhances the efficacy of metal complexes in targeting cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Coordination : The ligand's ability to coordinate with transition metals facilitates the formation of active metal complexes that can interact with biological targets.
  • Stability and Reactivity : Its air stability under ambient conditions allows for prolonged activity in biological systems without degradation.
  • Enantioselectivity : The unique chirality may influence how these compounds interact with biological receptors or enzymes, potentially enhancing selectivity and reducing side effects.

Case Studies

  • Gold Complexes and Cancer Cell Lines :
    • A study synthesized gold(III) complexes using this compound and tested their cytotoxicity against various cancer cell lines.
    • Results showed that these complexes were more effective than traditional chemotherapeutics like cisplatin, indicating a promising avenue for cancer treatment .
  • Antimicrobial Screening :
    • Although direct studies on the compound are sparse, related quinoxaline derivatives have been shown to possess significant antibacterial properties against resistant strains.
    • Compounds derived from quinoxaline frameworks have been effective in preventing biofilm formation in bacteria, which is critical for treating chronic infections .

Q & A

Q. What are the optimized synthetic routes for (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline with high enantiopurity?

Basic
The ligand is synthesized via stereospecific reactions starting from enantiopure tert-butylmethylphosphine boranes. Key steps include:

  • Diastereoselective ortho-lithiation of oxazaphospholidine borane intermediates, achieving >99% diastereoselectivity .
  • Nucleophilic substitution with 2,3-dichloroquinoxaline under controlled conditions to retain configuration . Microwave-assisted methods (non-metallic) offer alternative pathways but require optimization for asymmetric synthesis .

Q. What spectroscopic and analytical methods are critical for characterizing this ligand?

Basic

  • NMR spectroscopy : ¹H, ¹³C, and ³¹P NMR confirm structural integrity and chirality. For example, ³¹P NMR detects phosphorus environments, while optical rotation ([α]D +54.3° in CHCl₃) verifies enantiopurity .
  • X-ray crystallography : Validates stereochemistry and coordination geometry in metal complexes (e.g., AuCl₂ adducts) .
  • HPLC : Reverse-phase HPLC ensures >97% purity post-synthesis .

Q. How does the ligand's P-chirality and steric bulk influence enantioselectivity in asymmetric hydrogenation?

Advanced
The tert-butyl groups create a rigid, sterically hindered environment, enabling high enantioselectivity (>90% ee) in Rh-catalyzed hydrogenations. The P-chiral centers dictate face-selective substrate binding, as shown in reductions of prochiral olefins . Comparative studies with less bulky analogs (e.g., BINAP) demonstrate that steric bulk minimizes undesired substrate orientations .

Q. What are the mechanistic implications of pseudorotation during ligand synthesis?

Advanced
Pseudorotation during lithiation ensures retention of configuration at phosphorus. The five-coordinate intermediate undergoes Berry pseudorotation, allowing chloride elimination without racemization. This step is critical for preserving enantiopurity in the final ligand . Computational studies suggest transition states with low activation barriers facilitate this process .

Q. How do air-stability properties of this ligand compare to other P-chiral phosphines?

Advanced
Unlike many P-chiral ligands, (S,S)-QuinoxP* is air-stable in solid form due to electron-withdrawing quinoxaline and bulky tert-butyl groups, which reduce oxidation susceptibility . However, solutions in polar solvents (e.g., DCM) remain moisture-sensitive, requiring inert atmospheres for storage .

Q. What strategies mitigate challenges in coordinating this ligand with late transition metals?

Advanced

  • Pre-activation : Use of [AuCl₄]⁻ or [Rh(COD)]⁺ precursors ensures efficient metal-ligand binding, as seen in [QuinoxP*AuCl₂]⁺ complexes (36–41% yields) .
  • Solvent effects : Non-coordinating solvents (e.g., DCM) prevent ligand displacement during complexation .

Q. How to resolve contradictions in catalytic performance data when using different metal precursors?

Methodological

  • Reaction conditions : Rh(I) precursors favor hydrogenation, while Pd(0) or Au(I/III) systems excel in cross-coupling. For example, Rh/QuinoxP* achieves 92% ee in ketone hydrogenation, whereas Au complexes show redox-specific activity .
  • Ligand-to-metal ratio : A 1:1 ratio optimizes catalytic activity; excess ligand can inhibit metal center accessibility .

Q. What role does the quinoxaline backbone play in electronic tuning of the ligand?

Advanced
The quinoxaline moiety provides π-accepting properties, stabilizing low-valent metal centers (e.g., Rh(I)) during catalysis. This backbone also enhances rigidity, reducing conformational flexibility and improving enantioselectivity. Comparative studies with pyrazine-linked analogs show reduced activity, highlighting quinoxaline’s electronic superiority .

Propiedades

IUPAC Name

(S)-tert-butyl-[3-[tert-butyl(methyl)phosphanyl]quinoxalin-2-yl]-methylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2P2/c1-17(2,3)21(7)15-16(22(8)18(4,5)6)20-14-12-10-9-11-13(14)19-15/h9-12H,1-8H3/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZBLHZZDMCPGX-FGZHOGPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C)C1=NC2=CC=CC=C2N=C1P(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@](C)C1=NC2=CC=CC=C2N=C1[P@@](C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866081-62-1, 1107608-80-9
Record name (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S,S)-(+)-2,3-Bis(tert-butylmethylphosphino)quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline
Reactant of Route 2
(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline
Reactant of Route 3
(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline
Reactant of Route 4
(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline
Reactant of Route 5
(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline
Reactant of Route 6
(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.